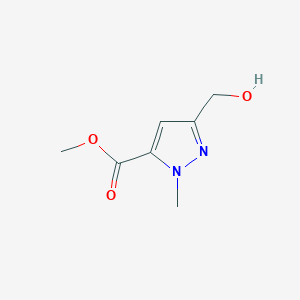

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this pyrazole derivative reveals important insights into its molecular architecture and substituent positioning. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate. This nomenclature reflects the specific positioning of substituents around the pyrazole core, with the methyl carboxylate group occupying the 3-position, a hydroxymethyl substituent at the 5-position, and a methyl group attached to the nitrogen atom at the 2-position. The Chemical Abstracts Service has assigned this compound the unique registry number 1208081-25-7, providing unambiguous identification within chemical databases.

The compound's molecular descriptor code, represented by the International Chemical Identifier Key MZHNDLRCKWKTSU-UHFFFAOYSA-N, serves as a standardized digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System notation COC(=O)c1cc(CO)nn1C provides a linear representation of the molecular structure, encoding the connectivity and bonding patterns. Molecular Data File number MFCD10568327 facilitates database searches and chemical inventory management across research institutions. Additionally, the compound appears in PubChem under identifier 50998931, enabling access to comprehensive chemical and biological property data.

The systematic identification extends to the recognition of tautomeric forms, where the compound may also be designated as methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, reflecting the prototropic equilibrium characteristic of pyrazole derivatives. This dual nomenclature acknowledges the dynamic nature of the pyrazole ring system and the potential for hydrogen migration between nitrogen atoms, which fundamentally alters the numbering system and consequently the systematic name.

Molecular Geometry and Crystallographic Analysis

Computational molecular modeling reveals detailed three-dimensional structural parameters for methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, providing insights into its geometric arrangement and spatial characteristics. Density Functional Theory calculations employing Universal Force Field optimization demonstrate that the pyrazole ring adopts a planar conformation, consistent with its aromatic character and conjugated π-electron system. The molecular optimization process, conducted with a random seed value of 42 to ensure reproducibility, yields specific atomic coordinates that define the compound's three-dimensional structure.

Bond length measurements obtained through computational analysis provide quantitative data on the molecular framework. The pyrazole ring exhibits characteristic carbon-carbon and carbon-nitrogen bond distances consistent with aromatic heterocyclic systems. Heavy atom bond analysis reveals systematic variations in bond lengths depending on the electronic environment and substituent effects. The carbonyl carbon of the methyl carboxylate group demonstrates distinct bonding patterns, with the carbon-oxygen double bond exhibiting shorter distances characteristic of carbonyl functionality, while the carbon-oxygen single bond to the methoxy group shows longer distances typical of ester linkages.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C7H10N2O3 | Experimental |

| Molecular Weight | 170.17 g/mol | Calculated |

| Melting Point | 89°C | Experimental |

| Heavy Atom Count | 12 | Computational |

Angular measurements provide additional geometric information about the molecular architecture. Computational analysis of bond angles reveals deviations from ideal geometric values due to ring strain and substituent interactions. The nitrogen-nitrogen-carbon angles within the pyrazole ring system reflect the influence of heteroatom electronegativity on molecular geometry. Substituent positioning affects the overall molecular shape, with the hydroxymethyl group extending from the ring plane and potentially participating in intramolecular or intermolecular hydrogen bonding interactions.

The crystallographic properties of the compound, including its melting point of 89°C, provide evidence of intermolecular interactions in the solid state. The relatively moderate melting point suggests the presence of hydrogen bonding networks formed through the hydroxyl functionality of the hydroxymethyl substituent. Crystal packing arrangements likely involve hydrogen bonding between hydroxyl groups and nitrogen atoms of adjacent molecules, contributing to the structural stability of the crystalline form.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through analysis of both carbon-13 and proton environments. The heterocyclic nature of the pyrazole ring creates distinct chemical shift patterns that reflect the electronic environment of individual carbon and hydrogen atoms. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic carbon atoms of the pyrazole ring, typically appearing in the downfield region between 100-160 parts per million. The carbonyl carbon of the methyl carboxylate group exhibits a distinctive signal around 160-170 parts per million, consistent with ester functionality.

Proton Nuclear Magnetic Resonance analysis provides detailed information about hydrogen environments throughout the molecule. The aromatic proton of the pyrazole ring appears as a characteristic singlet in the aromatic region, reflecting its unique electronic environment. The hydroxymethyl substituent generates distinct signals for both the methylene protons and the hydroxyl proton, with the latter potentially exhibiting exchange behavior depending on the deuterated solvent employed. The methyl groups attached to the nitrogen atom and the methoxy group of the ester functionality appear as well-defined singlets in the aliphatic region.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The hydroxyl group of the hydroxymethyl substituent exhibits a broad absorption band typically observed between 3200-3600 wavenumbers, indicative of hydrogen bonding interactions. The carbonyl group of the methyl carboxylate functionality demonstrates a strong absorption around 1700-1750 wavenumbers, consistent with ester carbonyl stretching vibrations. The pyrazole ring system contributes multiple absorption bands in the fingerprint region, providing a unique spectroscopic signature for compound identification.

| Spectroscopic Method | Key Signals | Structural Assignment |

|---|---|---|

| 1H Nuclear Magnetic Resonance | δ 6-7 ppm | Pyrazole ring proton |

| 13C Nuclear Magnetic Resonance | δ 160-170 ppm | Carbonyl carbon |

| Infrared | 1700-1750 cm⁻¹ | Ester carbonyl stretch |

| Infrared | 3200-3600 cm⁻¹ | Hydroxyl stretch |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Electron ionization mass spectrometry generates characteristic fragmentation patterns that reflect the stability of various molecular ions. The molecular ion peak at mass-to-charge ratio 170 confirms the molecular weight determination. Fragmentation typically occurs through loss of the methoxy group from the ester functionality, generating characteristic daughter ions that aid in structural confirmation. Additional fragmentation pathways involve the hydroxymethyl substituent and the methyl group attached to the nitrogen atom, providing comprehensive structural information through mass spectral interpretation.

Tautomerism and Conformational Dynamics

The tautomeric behavior of this compound exemplifies the prototropic equilibria characteristic of substituted pyrazole systems. Annular prototropic tautomerism occurs through hydrogen migration between the two nitrogen atoms of the pyrazole ring, fundamentally altering the molecular structure and consequently affecting the compound's nomenclature and properties. This tautomeric interconversion transforms the compound between the 2-methyl-2H-pyrazole-3-carboxylate form and the 1-methyl-1H-pyrazole-5-carboxylate tautomer, with each form exhibiting distinct chemical shift patterns in Nuclear Magnetic Resonance spectroscopy.

The driving forces for tautomeric equilibria in pyrazole derivatives depend on multiple factors including electronic effects of substituents, environmental conditions, and intermolecular interactions. Electron-donating substituents preferentially stabilize the 3-position, while electron-withdrawing groups favor the 5-position. In the case of this compound, the methyl carboxylate group represents an electron-withdrawing substituent that influences the tautomeric equilibrium through its inductive and mesomeric effects. The hydroxymethyl group, being moderately electron-donating through its hydroxyl functionality, creates an asymmetric electronic environment that affects the relative stability of tautomeric forms.

Environmental factors significantly influence tautomeric ratios and interconversion rates. Solvent polarity affects the equilibrium position through differential solvation of tautomeric forms, with dipolar aprotic solvents generally favoring more polar tautomers. Temperature variations impact both equilibrium positions and interconversion kinetics, with lower temperatures potentially allowing observation of individual tautomeric forms in Nuclear Magnetic Resonance experiments. The solid state often exhibits preferential stabilization of one tautomeric form through crystal packing forces and intermolecular hydrogen bonding interactions.

| Tautomeric Form | IUPAC Name | Preferred Conditions |

|---|---|---|

| 2H-pyrazole-3-carboxylate | methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | Aprotic solvents |

| 1H-pyrazole-5-carboxylate | methyl 3-(hydroxymethyl)-1-methylpyrazole-5-carboxylate | Protic solvents |

The conformational dynamics of the compound extend beyond tautomeric equilibria to include rotational freedom around single bonds connecting substituents to the pyrazole ring. The hydroxymethyl group exhibits conformational flexibility through rotation around the carbon-carbon bond connecting the methylene carbon to the ring system. This rotational freedom allows for multiple conformational states that may participate in intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms of the pyrazole ring. The methyl carboxylate group similarly exhibits conformational preferences that optimize electronic interactions and minimize steric hindrance.

Computational studies reveal that intramolecular hydrogen bonding can significantly stabilize specific tautomeric forms, particularly when the hydroxyl group of the hydroxymethyl substituent forms favorable interactions with the nitrogen atom bearing the migrating hydrogen. These intramolecular interactions provide additional stabilization that can override the general electronic preferences of substituents, leading to unexpected tautomeric ratios. The dynamic interplay between tautomeric equilibria, conformational flexibility, and intermolecular interactions creates a complex energy landscape that determines the compound's behavior in different chemical environments.

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHNDLRCKWKTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Selective Methylation of Pyrazole Nitrogen

- Starting material: Diethyl 1H-pyrazole-3,5-dicarboxylic acid

- Reagents: Potassium carbonate (K2CO3), iodomethane (CH3I)

- Solvent: Acetone

- Conditions: Stirring with dropwise addition of iodomethane, heating to 60°C overnight

- Outcome: Formation of diethyl 1-methyl-pyrazole-3,5-dicarboxylate by N-methylation

- Notes: Reaction monitored by TLC; product isolated by filtration and solvent evaporation

Step 2: Selective Hydrolysis to Monoester-Carboxylic Acid

- Reagents: Potassium hydroxide (KOH), methanol

- Conditions: Cooling to 0°C, dropwise addition of 3.0 mol/L KOH in methanol, then stirring at room temperature overnight

- Outcome: Partial hydrolysis of one ester group to yield 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid

- Notes: pH adjusted to 2-3 with hydrochloric acid post-reaction; product extracted with ethyl acetate

Step 3: Conversion to Acid Chloride and Amide Formation

- Reagents: Thionyl chloride (SOCl2), ammonia in tetrahydrofuran (THF)

- Conditions: Acid chloride formed by heating with SOCl2 at 70-85°C for 16 hours; subsequent reaction with ammonia at 0-5°C for 8 hours

- Outcome: Formation of methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate (amide)

- Notes: Excess ammonia (7 equivalents) used to drive amide formation; product isolated by filtration and drying

Step 4: Conversion of Amide to Nitrile

- Reagents: Trifluoroacetic anhydride (TFAA), triethylamine, dichloromethane (DCM)

- Conditions: Stirring at room temperature; slow dropwise addition of TFAA to amide solution

- Outcome: Formation of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate

- Notes: Reaction monitored by TLC; work-up includes aqueous washes and column chromatography purification

Step 5: Reduction of Nitrile to Hydroxymethyl Group

- Reagents: Lithium borohydride (LiBH4), tetrahydrofuran (THF), methanol

- Conditions: Addition of LiBH4 in portions at 20-25°C, stirring until reaction completion

- Outcome: Preparation of methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

- Notes: Product isolated after work-up and purification

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Solvents | Conditions | Product | Key Notes |

|---|---|---|---|---|---|

| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylic acid | K2CO3, Iodomethane, Acetone | 60°C, overnight stirring | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | N-methylation, TLC monitored |

| 2 | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | KOH (3.0 mol/L in MeOH), Methanol | 0°C to RT, overnight | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Partial ester hydrolysis |

| 3 | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | SOCl2 (3.74 mol/L), NH3 in THF | 70-85°C (16 h), then 0-5°C (8 h) | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | Acid chloride formation + amide synthesis |

| 4 | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | TFAA, Triethylamine, DCM | RT, dropwise addition | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | Amide to nitrile conversion |

| 5 | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate | LiBH4, THF, Methanol | 20-25°C, portionwise addition | This compound | Nitrile reduction to hydroxymethyl |

Analytical and Purification Considerations

Throughout the preparation steps, reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as petroleum ether/ethyl acetate (PE/EA) mixtures in ratios like 10:1 or 5:1. Purification typically involves solvent extraction, evaporation, and column chromatography on silica gel.

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and regioisomer identification.

- Single Crystal X-ray Diffraction (SCXRD) for unambiguous structural determination in research contexts.

- Yield determination by isolated product weight after purification.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to compounds with therapeutic properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. For example, the synthesis of related compounds has shown efficacy against various cancer types, including lung and skin cancers . The compound's ability to inhibit tumor growth and promote apoptosis in cancer cells has been documented, making it a candidate for further research in oncology.

Antioxidant Properties

Research has highlighted the antioxidant potential of pyrazole derivatives. This compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the development of treatments for conditions associated with oxidative damage, such as neurodegenerative diseases.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess distinct biological activities.

Synthesis of Pyrazole Derivatives

This compound can be used as a precursor to synthesize other pyrazole derivatives with enhanced pharmacological profiles. The synthetic routes typically involve functional group modifications that enable the introduction of additional bioactive moieties .

Role in Medicinal Chemistry

In medicinal chemistry, this compound is leveraged for the design of new drugs targeting specific biological pathways. Its derivatives have been explored for their interactions with various receptors and enzymes, contributing to the development of novel therapeutic agents .

Case Study: Anticancer Compounds

A study demonstrated that a series of pyrazole derivatives synthesized from this compound exhibited potent cytotoxicity against human cancer cell lines. The mechanisms involved included the inhibition of cell proliferation and induction of apoptosis .

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound, where it was shown to significantly reduce oxidative stress markers in vitro. This study suggests its potential application in formulations aimed at mitigating oxidative damage .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Pharmaceutical | Anticancer activity; potential as an intermediate for drug synthesis |

| Synthetic Chemistry | Versatile building block for pyrazole derivatives |

| Antioxidant Properties | Effective scavenger of free radicals |

Wirkmechanismus

The mechanism of action of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-hydroxy-2-methyl-2H-pyrazole-3-carboxylate

- Methyl 5-methyl-2H-pyrazole-3-carboxylate

- Methyl 5-aminomethyl-2H-pyrazole-3-carboxylate

Comparison: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (also referred to as MHMPC) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of MHMPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural versatility of pyrazoles allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry. MHMPC is a derivative that has been studied for its potential therapeutic effects.

1. Antimicrobial Activity

MHMPC has shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated that pyrazole derivatives exhibit significant antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| MHMPC | Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 | |

| Bacillus subtilis | 10.0 |

These results suggest that MHMPC may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory effects of MHMPC were evaluated in several studies, demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

| Study | Effect Observed | Reference |

|---|---|---|

| In vivo carrageenan model | Reduced edema by 50% | |

| COX inhibition assay | IC50 = 20 µM |

These findings indicate that MHMPC may serve as a potential therapeutic agent for inflammatory diseases.

3. Anticancer Activity

Research has indicated that MHMPC exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate) | 40.1 ± 7.9 | Induction of apoptosis |

| DU145 (Prostate) | 98.14 ± 48.3 | Cell cycle arrest in G0/G1 phase |

The compound's mechanism appears to involve apoptosis induction and cell cycle modulation, making it a candidate for further investigation in cancer therapy .

The biological activity of MHMPC can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: MHMPC may act as an inhibitor for various enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation: The compound has been shown to bind to certain receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted on the antibacterial properties of MHMPC demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential use in treating resistant infections . -

Anti-inflammatory Effects:

In an animal model of inflammation induced by carrageenan, administration of MHMPC resulted in a notable reduction in paw edema compared to control groups, highlighting its therapeutic potential in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-ketoesters or via functionalization of preformed pyrazole cores. For this compound, a plausible route involves esterification of the hydroxymethyl group post-pyrazole ring formation. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid decomposition), and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Optimization should prioritize yield and purity, monitored by TLC and HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and hydroxymethyl groups at positions 2 and 5, respectively).

- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) stretches.

- HPLC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by area under the curve).

Cross-reference with published spectra of analogous pyrazole esters for validation .

Q. What safety precautions are critical during handling and storage?

- Methodology : Despite limited hazard classification in some SDS (e.g., non-hazardous per ), assume reactivity with strong oxidizers. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Decomposition products may include CO and nitrogen oxides . Always use fume hoods for synthesis and wear nitrile gloves/PPE to prevent dermal exposure.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal for confirming the pyrazole ring conformation and substituent orientations. Use SHELXL for refinement (e.g., anisotropic displacement parameters, H-atom placement). Challenges include crystal growth in non-polar solvents (hexane/EtOAC mixtures) and addressing potential twinning via PLATON analysis . Compare experimental bond lengths/angles with DFT-optimized structures to validate electronic effects.

Q. What strategies address contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology : Contradictions may arise from dynamic processes (e.g., hindered rotation of the hydroxymethyl group). Techniques:

- Variable-temperature NMR : Detect coalescence temperatures to identify rotational barriers.

- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities.

- Computational Modeling (DFT) : Simulate NMR chemical shifts (GIAO method) to match experimental data .

Q. How can computational methods predict reactivity in downstream functionalization?

- Methodology : Use quantum mechanical tools (Gaussian, ORCA) to:

- Calculate Fukui indices for electrophilic/nucleophilic sites.

- Simulate transition states for ester hydrolysis or hydroxymethyl oxidation.

- Validate with experimental kinetic studies (e.g., monitoring by UV-Vis or LC-MS). Focus on the pyrazole N-atoms and ester carbonyl as high-reactivity zones .

Q. What analytical approaches differentiate decomposition products during stability studies?

- Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.